4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine
Description
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine is a complex organic compound featuring a unique structure that combines a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a dimethylpyrimidine moiety
Properties
IUPAC Name |
2-cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-10-11(2)16-9-17-15(10)19-7-12-5-18(14-3-4-14)6-13(12)8-19/h9,12-14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZXTRIXTWRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the octahydropyrrolo[3,4-c]pyrrole core. One common method involves the thermolysis of N-phthalimidoaziridines, which can be synthesized from 3,5-disubstituted 1,2,4-oxadiazoles . The cyclopropyl group is introduced through a cyclopropanation reaction, and the dimethylpyrimidine moiety is added via a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thermolysis step and the development of efficient catalytic systems for the cyclopropanation and condensation reactions.
Chemical Reactions Analysis
Types of Reactions
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyrimidine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and the pyrimidine ring can participate in binding interactions with biological macromolecules, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine: can be compared with other pyrimidine derivatives and cyclopropyl-containing compounds.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: These compounds often exhibit unique reactivity due to the strain in the cyclopropyl ring.
Uniqueness
The uniqueness of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropyl group and a pyrimidine ring in a single molecule is relatively rare, making this compound a valuable target for further research and development.
Biological Activity
The compound 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine is C15H19N3O , with a molecular weight of approximately 257.337 g/mol . The compound incorporates several functional groups, including pyrrole and pyrimidine rings, which are commonly associated with various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Interaction with Biological Targets
Research indicates that this compound may interact with specific enzymes and receptors involved in critical biological pathways. These interactions can modulate enzyme activities and receptor functions, suggesting potential therapeutic effects in treating various diseases. For instance, initial studies have shown that the compound may influence metabolic pathways through its action on key proteins.
Anticancer Potential
The compound's structural features suggest it may exhibit anticancer activity. Studies on similar compounds with octahydropyrrolo structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of octahydropyrrolo compounds have been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that certain derivatives exhibited high selectivity and potency against these cell lines .
- Mechanistic Studies : Mechanistic investigations into the mode of action of similar compounds indicated that they may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Data Table: Summary of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one | C19H28N6O2 | Contains purine elements | Antitumor activity |
| 5-chloro-2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine | C13H17ClN4 | Features chlorinated pyrimidine | Potential kinase inhibition |
| Octahydropyrrolo[3,4-c]pyrrole derivatives | C6H12N2 | Basic structure for modifications | Antimicrobial properties |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, pyrimidine CH3 at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 454 [M⁺] for C26H22N4O4 analogs) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can in vivo efficacy studies be designed to evaluate the sleep-promoting effects of this compound while minimizing off-target CNS effects?
Advanced Research Question
- Animal models : Use EEG/EMG recordings in rodent models of insomnia to quantify sleep latency and duration. Dose-response studies (1–30 mg/kg, oral) show efficacy without rebound insomnia .
- Pharmacokinetic (PK) profiling : Measure brain-to-plasma ratios and half-life (t½) to ensure rapid clearance (e.g., t½ < 2 hours in rats) .
- Behavioral assays : Rotarod tests to assess motor coordination deficits, confirming minimal residual sedation.
What structural modifications enhance the metabolic stability of pyrrolopyrimidine derivatives without compromising OX2R affinity?
Advanced Research Question
- Cyclopropyl substitution : Enhances metabolic resistance by reducing cytochrome P450-mediated oxidation .
- Methyl groups on pyrimidine : Improve lipophilicity and blood-brain barrier penetration (logP ~2.5) .
- Triazole substituents : Increase water solubility via hydrogen bonding, balancing pharmacokinetic properties .
Table 2 : Impact of Substituents on Key Parameters
| Modification | OX2R Ki (nM) | Metabolic Stability (t½, h) | logP |
|---|---|---|---|
| 5,6-Dimethylpyrimidine | 8.2 | 3.5 | 2.4 |
| Cyclopropyl-pyrrolidine | 7.9 | 4.1 | 2.6 |
How should researchers address discrepancies in pharmacokinetic data between preclinical species and humans?
Advanced Research Question
- Species scaling : Allometric scaling using rat and dog PK data to predict human clearance. Adjust for interspecies differences in CYP450 enzyme expression.
- In vitro assays : Hepatocyte incubation studies to identify major metabolites and quantify intrinsic clearance.
- Microdosing trials : Phase 0 studies with ¹⁴C-labeled compound to validate human PK profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
